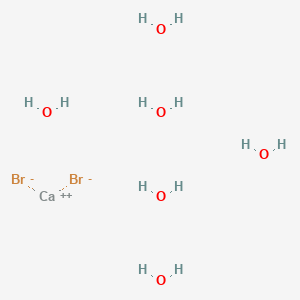

Calcium bromide hexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium bromide hexahydrate is a chemical compound with the formula CaBr₂·6H₂O . It is a hydrated form of calcium bromide, which appears as white crystalline powder that is highly soluble in water. This compound is primarily used in various industrial applications, including drilling fluids, neuroses medication, freezing mixtures, food preservatives, photography, and fire retardants .

作用機序

. .

Mode of Action

Calcium bromide hexahydrate interacts with its targets by dissociating into calcium ions and bromide ions in solution . The calcium ions can then interact with calcium channels, influencing their function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving calcium signaling . Calcium signaling is a key regulatory process in cells, influencing a wide range of functions from muscle contraction to neuronal signaling . The introduction of additional calcium ions from this compound could potentially influence these pathways, although the specific effects would depend on a variety of factors .

Pharmacokinetics

Given its solubility in water , it is likely to be readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on the body’s existing mechanisms for handling calcium and bromide ions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used . For example, in a physiological context, the introduction of additional calcium ions could influence muscle contraction or neuronal signaling . In a laboratory context, calcium bromide is known to form complexes with certain compounds, allowing for their removal from reaction mixtures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound’s solubility and therefore its bioavailability can be influenced by the temperature and pH of the solution . Additionally, when strongly heated in air, calcium bromide reacts with oxygen to produce calcium oxide and bromine .

準備方法

Synthetic Routes and Reaction Conditions: Calcium bromide hexahydrate can be synthesized by reacting calcium oxide or calcium carbonate with bromine in the presence of a reducing agent such as formic acid or formaldehyde. The reaction can be represented as follows: [ \text{CaO} + \text{Br}_2 + \text{HCO}_2\text{H} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ] In this reaction, calcium oxide reacts with bromine and formic acid to produce calcium bromide, water, and carbon dioxide .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving calcium bromide in water and allowing the solution to crystallize. The crystallization process yields the hexahydrate form of calcium bromide. This method is efficient and widely used in the production of this compound for various applications .

Types of Reactions:

Oxidation: When strongly heated in air, calcium bromide reacts with oxygen to produce calcium oxide and bromine: [ 2 \text{CaBr}_2 + \text{O}_2 \rightarrow 2 \text{CaO} + 2 \text{Br}_2 ]

Complex Formation: Calcium bromide forms complexes with triphenylphosphine oxide, which allows for the removal of triphenylphosphine oxide from reaction mixtures without the use of chromatography.

Common Reagents and Conditions:

Oxidation: Requires high temperatures and the presence of oxygen.

Complex Formation: Involves the use of triphenylphosphine oxide under controlled laboratory conditions.

Major Products Formed:

Oxidation: Calcium oxide and bromine.

Complex Formation: Calcium bromide-triphenylphosphine oxide complex.

科学的研究の応用

Calcium bromide hexahydrate has a wide range of applications in scientific research:

類似化合物との比較

Calcium bromide hexahydrate can be compared with other similar compounds such as:

Calcium chloride (CaCl₂): Similar in terms of solubility and hygroscopic nature but differs in its chemical reactivity and applications.

Calcium iodide (CaI₂): Shares similar properties but has different uses in medicine and industry.

Magnesium bromide (MgBr₂): Similar in forming complexes but differs in its chemical behavior and applications.

Uniqueness: this compound is unique due to its ability to form stable complexes with various molecules, making it valuable in both industrial and research applications. Its high solubility and reactivity also contribute to its distinct properties compared to other similar compounds.

特性

IUPAC Name |

calcium;dibromide;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHXZNJVLUEIHK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)

![N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2914901.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)

![ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate](/img/structure/B2914907.png)